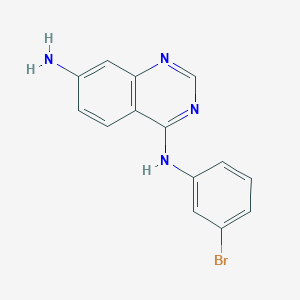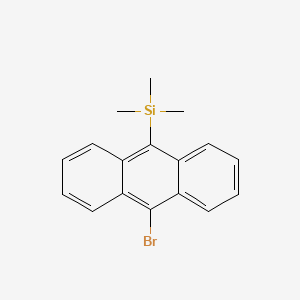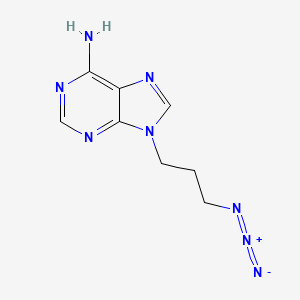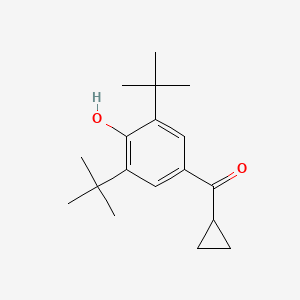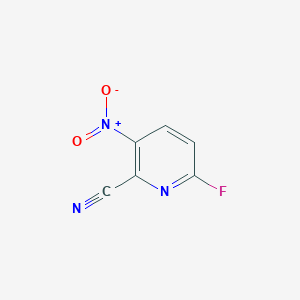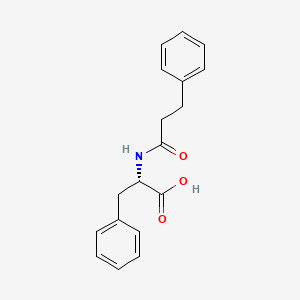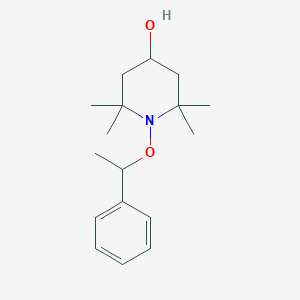
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)-
Overview
Description
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- is a chemical compound with the molecular formula C17H27NO2 and a molecular weight of 277.40 g/mol . It is known for its application as an initiator for stable free radical polymerizations, which allows for accurate control of molecular weight and polydispersity .
Preparation Methods
The synthesis of 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with a phenylethoxy compound under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol . The mixture is heated to a temperature range of 50-70°C, and hydrogen peroxide is added dropwise to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its thermal fragmentation at temperatures approaching 140°C, which produces an active carbon radical capable of initiating polymerization and a passive mediating nitroxyl radical . This compound is also used in oxidation reactions, where it acts as an oxidizing agent in the presence of copper/TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- has a wide range of scientific research applications. In chemistry, it is used as an initiator for stable free radical polymerizations, allowing for precise control over polymer properties . In the industrial sector, it is utilized in the production of polymers and other materials that require controlled polymerization processes .
Mechanism of Action
The mechanism of action of 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- involves the generation of free radicals. When subjected to thermal fragmentation, it produces an active carbon radical and a nitroxyl radical . These radicals play a crucial role in initiating and controlling polymerization reactions. The molecular targets and pathways involved in its action are primarily related to its ability to generate and stabilize free radicals, which are essential for various chemical processes.
Comparison with Similar Compounds
4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- can be compared to other similar compounds such as 2,2,6,6-Tetramethyl-4-piperidinol and 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl . While these compounds share structural similarities, 4-Piperidinol, 2,2,6,6-tetramethyl-1-(1-phenylethoxy)- is unique in its application as an initiator for stable free radical polymerizations . This uniqueness is attributed to its specific molecular structure, which allows for precise control over polymer properties.
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-(1-phenylethoxy)piperidin-4-ol |
InChI |
InChI=1S/C17H27NO2/c1-13(14-9-7-6-8-10-14)20-18-16(2,3)11-15(19)12-17(18,4)5/h6-10,13,15,19H,11-12H2,1-5H3 |
InChI Key |
APUFHRLDCFVHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)ON2C(CC(CC2(C)C)O)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

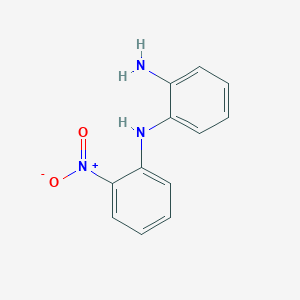
![2-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8745336.png)
![5-Methylfuro[3,2-b]pyridine](/img/structure/B8745343.png)
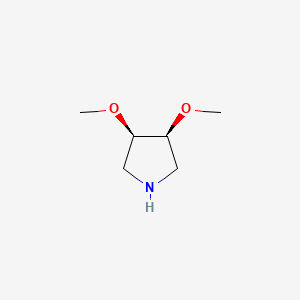
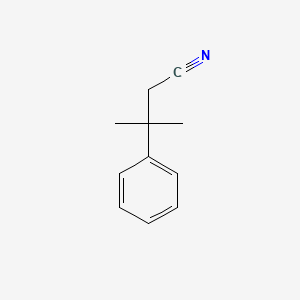
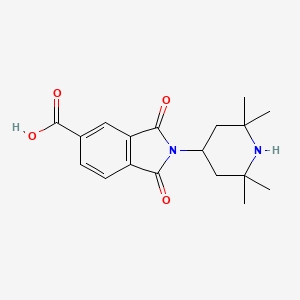
![Methyl 5,5-difluoro-4-oxo-1,6-dihydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8745374.png)
